molecular formula C19H22N2O6S B3014794 methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396814-91-7

methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B3014794
CAS No.: 1396814-91-7
M. Wt: 406.45
InChI Key: NLQBBLJQKXPHLS-UHFFFAOYSA-N
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Description

Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a furan ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors like 4-piperidone.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a furan-3-carbonyl chloride derivative.

    Sulfamoylation: The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction using methyl benzoate and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the piperidine ring may enhance binding affinity. The sulfamoyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

    Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenylacetate: Similar structure but with a phenylacetate ester instead of a benzoate ester.

Uniqueness

Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, piperidine ring, and sulfamoyl group allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[[1-(furan-3-carbonyl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-26-19(23)15-2-4-17(5-3-15)28(24,25)20-12-14-6-9-21(10-7-14)18(22)16-8-11-27-13-16/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBBLJQKXPHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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